3-(4-氟苯基)-1,4,5,6,7,8-六氢吡唑并[3,4-D]氮杂环戊烯
描述
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine is a useful research compound. Its molecular formula is C13H14FN3 and its molecular weight is 231.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药用应用:
- 梁吉米等人(2011 年)的一项研究详细介绍了 3-(4-氟苯基)-2-异丙基-2,4,5,6,7,8-六氢吡唑并[3,4-d]氮杂环戊烯的收敛合成,重点介绍了其作为 5HT7/5HT2 双重拮抗剂的效力。该化合物展示了四取代吡唑的区域选择性构建和一种独特的钯催化氢化方法在高效合成中的重大进展 (梁吉米等人,2011 年).
- Dvorak 等人(2021 年)探索了稠合吡唑-氮杂环戊烯杂环的区域选择性组装,具体合成了 5-HT7 拮抗剂 1-苄基-3-(4-氯苯基)-1,4,5,6,7,8-六氢吡唑并[3,4-d]氮杂环戊烯。此过程涉及钯偶联反应和选择性烷基化,有助于临床候选药物的可扩展合成方法 (Dvorak 等人,2021 年).
化学转化和衍生物:
- Novikov 等人(2005 年)的研究涉及氟代吡咯并氮杂环戊烯衍生物的合成。他们探索了偶氮甲碱与二氟卡宾的反应,导致形成各种杂环化合物,包括二苯并[c,f]吡咯并[1,2-a]氮杂环戊烯衍生物 (Novikov 等人,2005 年).
潜在的抗增殖活性:
- Maggio 等人(2014 年)研究了该化合物的衍生物,重点关注其对各种人类癌细胞系的抗增殖活性。这项研究突出了该化合物在癌症治疗药物发现中的潜力,其中特定的衍生物在抑制癌细胞生长方面显示出有希望的结果 (Maggio 等人,2014 年).
在药物化学中的多种应用:
- Albright 和 Du(2000 年)报道了各种四氢吡唑并氮杂环戊烯衍生物的合成,展示了该化合物在创建一系列具有药物化学潜在应用的三环氮杂环戊烯化合物方面的多功能性 (Albright 和 Du,2000 年).
属性
IUPAC Name |
3-(4-fluorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)13-11-5-7-15-8-6-12(11)16-17-13/h1-4,15H,5-8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZGUJJGVBYZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NN2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。